An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Acetyl-2-chloropyridine
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Acetyl-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of 3-Acetyl-2-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Chemical Properties
3-Acetyl-2-chloropyridine, with the CAS number 55676-21-6, is a yellow liquid under normal conditions.[1] It is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.[1]
Quantitative Data Summary
The key physicochemical properties of 3-Acetyl-2-chloropyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO | [1][2][3] |
| Molecular Weight | 155.58 g/mol | [1][2] |
| Boiling Point | 114 °C at 15 mmHg | [4][5] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Yellow liquid | [1] |
| CAS Number | 55676-21-6 | [1][2][3] |
Structure Elucidation
The structural confirmation of 3-Acetyl-2-chloropyridine relies on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). To date, no public records of its ¹³C NMR spectrum or single-crystal X-ray diffraction data were found in the conducted search.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atom arrangement within the molecule. The reported ¹H NMR spectrum of 3-Acetyl-2-chloropyridine in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the aromatic protons and the acetyl methyl protons.[5]
The assignments are as follows:
-
δ 8.44 (dd, J = 5.0, 2.0 Hz, 1H): This signal corresponds to the proton at the 6-position of the pyridine ring.
-
δ 7.91 (dd, J = 7.5, 2.0 Hz, 1H): This signal is attributed to the proton at the 4-position of the pyridine ring.
-
δ 7.34 (dd, J = 7.5, 5.0 Hz, 1H): This signal represents the proton at the 5-position of the pyridine ring.
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δ 2.68 (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group.[5]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of 3-Acetyl-2-chloropyridine. The mass spectrum displays a molecular ion peak (M⁺) consistent with its molecular formula, C₇H₆ClNO.[2][6] The fragmentation pattern, though not detailed in the available literature, would be expected to show characteristic losses, such as the loss of a methyl group (CH₃) or an acetyl group (CH₃CO).
Structure Elucidation Workflow
The logical workflow for the structure elucidation of 3-Acetyl-2-chloropyridine is depicted in the following diagram.
Caption: Logical workflow for the structure elucidation of 3-Acetyl-2-chloropyridine.
Experimental Protocols
Synthesis of 3-Acetyl-2-chloropyridine
The following protocol is adapted from a patented synthesis method starting from 2-chloronicotinic acid.[7]
Step 1: Formation of Lithium 2-chloronicotinate
-
In a suitable reaction vessel, dissolve 2-chloronicotinic acid in water.
-
Add a lithium-containing compound, such as lithium hydroxide monohydrate, to the solution while stirring.
-
Continue stirring until the reaction to form the lithium salt is complete.
-
Dry the resulting 2-chloronicotinic acid lithium salt.
Step 2: Grignard Reaction
-
Suspend the dried lithium 2-chloronicotinate in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to a low temperature (e.g., -10 to 0 °C).
-
Slowly add a solution of methyl magnesium bromide (Grignard reagent) to the cooled suspension.
-
Allow the reaction to proceed to completion.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding an acidic aqueous solution.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 3-Acetyl-2-chloropyridine by vacuum distillation to yield the final product.
¹H NMR Spectroscopy Protocol
The following is a general protocol for obtaining a ¹H NMR spectrum of 3-Acetyl-2-chloropyridine.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts for aromatic and aliphatic protons (typically 0-10 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following is a general protocol for the GC-MS analysis of 3-Acetyl-2-chloropyridine.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
-
Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.
-
Carrier Gas: Use an inert carrier gas, such as helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).
-
Detector: Ensure the detector is properly tuned and calibrated.
-
-
Data Analysis:
-
Identify the peak corresponding to 3-Acetyl-2-chloropyridine in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Acetyl-2-chloropyridine | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Acetyl-2-chloropyridine | CAS 55676-21-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 3-ACETYL-2-CHLOROPYRIDINE CAS#: 55676-21-6 [amp.chemicalbook.com]
- 5. 3-ACETYL-2-CHLOROPYRIDINE | 55676-21-6 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]






